molecular formula C14H18I3N3O6 B125727 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide CAS No. 76801-93-9

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Cat. No. B125727
CAS RN: 76801-93-9
M. Wt: 705.02 g/mol
InChI Key: KAEGSAWWVYMWIQ-UHFFFAOYSA-N
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Description

The compound 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is a derivative of 1,3-benzenedicarboxamide, which is a benzene ring substituted with two carboxamide groups and three iodine atoms. The presence of amino and bis(2,3-dihydroxypropyl) groups suggests potential biological activity, which could be of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds involves the ring-opening of oxiranes with thioamide dianions, as described in the preparation of N-thioacyl 1,3-amino alcohols . This method is highly regio- and stereoselective, allowing for the separation of diastereomers and the synthesis of stereochemically defined compounds. Although the target compound is not directly synthesized in the provided papers, the methodologies discussed could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques are crucial for confirming the structure of synthesized compounds, including the target compound, by providing detailed information about the molecular framework and the nature of substituents attached to the benzene ring.

Chemical Reactions Analysis

The Smiles rearrangement is a key reaction in the preparation of compounds similar to the target molecule, specifically 5-[(2-hydroxyacyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamides . This rearrangement involves the migration of an aromatic or heteroaromatic group from one nitrogen atom to another within the same molecule, which can lead to a variety of side reactions and by-products. Understanding these reactions is essential for optimizing the synthesis of the target compound and minimizing unwanted side products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would likely be influenced by the presence of the triiodo substituents and the hydroxypropyl groups. These functionalities can affect solubility, stability, and reactivity. The iodine atoms, in particular, may make the compound suitable for use as a contrast agent in medical imaging due to their high atomic number, which is effective at absorbing X-rays. The papers provided do not directly discuss the properties of the target compound, but the methodologies and analyses presented could be applied to study its properties .

Scientific Research Applications

Synthesis and Structural Studies

  • Smiles Rearrangement in Synthesis : The compound plays a crucial role in the synthesis of polyiodinated derivatives. The number and position of iodine atoms significantly influence the product's structure obtained through Smiles rearrangement, indicating its importance in chemical synthesis and structural studies (Anelli et al., 2009).

  • Heterocyclic Nonionic X-ray Contrast Agents : Its derivatives, particularly in the form of 2,4,6-triiodo-1,3-benzenedicarboxamide analogs, have been explored for their potential as X-ray diagnostic agents. This indicates its application in developing medical diagnostic tools (Pillai et al., 1994).

  • Optimization in Synthetic Processes : The compound is a key intermediate in synthesizing iohexol, an important contrast agent. Its role in process optimization highlights its utility in industrial production of pharmaceuticals (Zheng Guo-jun, 2012).

Solubility and Environmental Studies

  • Solubility Studies : Research on its solubility in ethanol and water mixtures provides essential data for pharmaceutical formulation and environmental fate of the compound (Xinwei Zhang et al., 2010).

  • Environmental Fate and Effects : Studies have been conducted on iopromide, a related compound, to understand its environmental impact. This research helps assess the ecological safety of pharmaceuticals containing such compounds (Steger-Hartmann et al., 2002).

Applications in Cancer Research

  • Anti-tumor Activity : Research into the synthesis of derivatives of this compound, especially those with mustard properties, suggests potential applications in developing cancer therapeutics (Prakash et al., 1991).

properties

IUPAC Name

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-1-5(23)3-21)10(16)12(18)11(17)8(9)14(26)20-2-6(24)4-22/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEGSAWWVYMWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18I3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998124
Record name 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
Source EPA DSSTox
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Molecular Weight

705.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

CAS RN

76801-93-9
Record name 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo
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Record name 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AVZURRE ZWISCHENPRODUKTS…
Number of citations: 0
Y Sun, H Hu, B Yu, FJ Xu - Bioconjugate Chemistry, 2016 - ACS Publications
It is crucial for successful gene delivery to develop safe, effective, and multifunctional polycations. Iodine-based small molecules are widely used as contrast agents for CT imaging. …
Number of citations: 11 pubs.acs.org
HJSC Vestvik - 2023 - uis.brage.unit.no
Iodinated contrast media (ICM) are used all over the world. Side streams form production ICM containing acetate (90 %), solvents (methanol, acetone, 2-Methoxy ethanol, and …
Number of citations: 0 uis.brage.unit.no

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